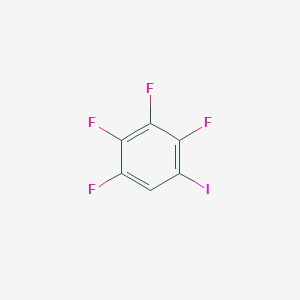

1,2,3,4-Tetrafluoro-5-iodobenzene

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.org Fluorine's high electronegativity and the low polarizability of the C-F bond influence molecular conformation, pKa, and dipole moment, often leading to enhanced metabolic stability and increased lipophilicity, which are desirable traits in pharmaceuticals and agrochemicals. wikipedia.org For instance, the anticancer drug 5-fluorouracil (B62378) owes its efficacy to the strategic placement of a single fluorine atom. wikipedia.org The unique properties of fluorinated compounds have led to the development of a wide array of organofluorine reagents, such as triflic acid and trifluoroacetic acid, which are indispensable in modern synthesis. wikipedia.org

The Role of Iodine in Aryl Halide Chemistry

Within the family of aryl halides, aryl iodides are particularly valued for their high reactivity in a variety of coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage and facilitating reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of various functional groups onto the aromatic ring. ontosight.ainih.gov While aryl chlorides and bromides are also used in these transformations, aryl iodides often provide higher yields and require milder reaction conditions. nih.gov This enhanced reactivity makes polyfluorinated aryl iodides, such as 1,2,3,4-tetrafluoro-5-iodobenzene, powerful intermediates in the synthesis of complex molecules.

Unique Structural Features of 1,2,3,4-Tetrafluoro-5-iodobenzene within the Polyfluorinated Aryl Iodide Class

1,2,3,4-Tetrafluoro-5-iodobenzene possesses a distinct substitution pattern that sets it apart from other polyfluorinated aryl iodides. The four contiguous fluorine atoms create a highly electron-deficient aromatic ring, which influences its reactivity. This arrangement, with a single iodine atom, provides a specific site for chemical modification. The steric and electronic effects of the fluorine atoms can direct the course of reactions, offering a degree of regioselectivity that may not be achievable with other isomers.

Overview of Current Research Paradigms and Academic Significance

Current research involving 1,2,3,4-tetrafluoro-5-iodobenzene and related polyfluorinated aryl iodides is focused on leveraging their unique reactivity for the development of novel synthetic methodologies and the creation of advanced materials. The academic significance of this class of compounds lies in their ability to serve as versatile platforms for constructing complex, highly fluorinated molecules with potential applications in diverse areas of chemical science. Researchers are actively exploring their use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, as well as their potential as precursors for fluorinated polymers and liquid crystals. ontosight.ainih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrafluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACCVUAKQXEHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501800 | |

| Record name | 1,2,3,4-Tetrafluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-89-1 | |

| Record name | 1,2,3,4-Tetrafluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrafluoro 5 Iodobenzene and Analogues

Strategies for Introducing Halogen Substituents on Aromatic Rings

The precise introduction of halogen atoms onto an aromatic nucleus is a cornerstone of synthetic organic chemistry. For highly fluorinated systems, regioselectivity becomes a paramount challenge.

Regioselective iodination of electron-rich aromatic compounds can be effectively achieved using a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid. This method offers mild reaction conditions and short reaction times. The active iodinating species is believed to be iodine trifluoroacetate (B77799), formed in situ, which acts as a highly reactive electrophile. For instance, the iodination of various methoxy (B1213986) and methyl aromatic derivatives proceeds with high yields at room temperature. When a para-position is available, iodination is directed to that site; otherwise, ortho-substitution occurs.

The direct regioselective fluorination of aromatic compounds is a more challenging endeavor. numberanalytics.com Electrophilic fluorination, employing agents that act as an electrophile, is a common strategy for electron-rich aromatic rings. numberanalytics.com The regioselectivity is governed by the electronic and steric properties of the substrate. numberanalytics.com For specific applications, such as the synthesis of 8-fluoroguanine (B1496779) derivatives, dilute fluorine gas can be used for regioselective fluorination. nih.gov Another approach involves I(I)/I(III) catalysis for the fluorination of unactivated allenes, which provides access to secondary and tertiary propargylic fluorides with high regioselectivity. nih.gov

Table 1: Regioselective Iodination of Activated Aromatics

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Anisole | p-Iodoanisole | 0.1 | 95 |

| 2 | 1,2-Dimethoxybenzene | 4-Iodo-1,2-dimethoxybenzene | 0.1 | 98 |

| 3 | 1,3-Dimethoxybenzene | 4-Iodo-1,3-dimethoxybenzene | 1 | 96 |

| 4 | Mesitylene | 2-Iodomesitylene | 4.5 | 90 |

The synthesis of 1,2,3,4-tetrafluoro-5-iodobenzene can be conceptualized through multi-step sequences starting from more readily available fluorinated precursors. While specific literature detailing the synthesis from highly fluorinated toluene (B28343) derivatives is not prevalent in the provided search results, a general synthetic strategy can be inferred. This would likely involve the transformation of a methyl group on a fluorinated toluene into a suitable leaving group, followed by iodination. Alternatively, a fluorinated toluene could undergo functional group manipulation to introduce an amino group, setting the stage for a Sandmeyer-type reaction to install the iodine atom.

The Balz-Schiemann reaction is a classical and pivotal method for the synthesis of aryl fluorides from primary aromatic amines. numberanalytics.comnumberanalytics.comwikipedia.org The traditional process involves the diazotization of an aromatic amine, followed by the formation of an aryl diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). numberanalytics.comwikipedia.org The reaction is conceptually similar to the Sandmeyer reaction but typically does not require a metal catalyst. wikipedia.org

The mechanism is generally accepted to proceed through a unimolecular nucleophilic substitution (SN1) pathway involving an aryl cation intermediate. nih.gov The tetrafluoroborate anion serves as the fluoride source. nih.gov

Modern Variations:

Significant advancements have been made to overcome the limitations of the classical Balz-Schiemann reaction, such as the need for isolating potentially explosive diazonium salts and the often harsh thermal decomposition conditions. scientificupdate.comresearchgate.net

Alternative Fluoride Sources and Counterions: Other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been employed, sometimes leading to improved yields. wikipedia.org The use of liquid hydrogen fluoride as a solvent for diazotization allows for the formation of the aryl diazonium fluoride salt directly. wikipedia.org

Milder Reaction Conditions: The use of ionic liquids or perfluoroalkane solvents can facilitate the decomposition of the diazonium salt at lower temperatures. nih.govscientificupdate.com Photochemical decomposition has also been explored. scientificupdate.com

One-Pot Procedures: To avoid the isolation of diazonium intermediates, one-pot methods have been developed. For instance, using tert-butyl nitrite (B80452) and boron trifluoride etherate can effect fluoro-dediazoniation in situ. scientificupdate.com A significant recent development involves the use of organotrifluoroborates as soluble fluoride ion sources, enabling the reaction to proceed under mild conditions in organic solvents and obviating the need to isolate the diazonium salt. researchgate.net

Table 2: Comparison of Balz-Schiemann Reaction Conditions

| Method | Key Features | Advantages | Disadvantages |

| Traditional | Isolation of ArN₂BF₄ salt, thermal decomposition. numberanalytics.comwikipedia.org | Well-established, applicable to a range of substrates. nih.gov | Potentially hazardous intermediates, harsh conditions. scientificupdate.comresearchgate.net |

| In HF/Pyridine (B92270) | Diazotization and decomposition in HF/pyridine. scientificupdate.com | Lower decomposition temperatures. scientificupdate.com | Use of hazardous HF. |

| Ionic Liquids | Decomposition in ionic liquid solvents. scientificupdate.comorganic-chemistry.org | Milder conditions, improved safety. organic-chemistry.org | Solvent cost and recycling. |

| Organotrifluoroborates | Use of RBF₃⁻ as a fluoride source in a one-pot process. researchgate.net | Mild conditions, avoids isolation of diazonium salts. researchgate.net | Reagent availability and cost. |

Metal-Catalyzed Coupling Reactions in the Synthesis of Fluorinated Aryl Systems

Metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis and functionalization of fluorinated aryl systems.

Palladium-catalyzed carbonylation reactions of aryl halides are a powerful method for the synthesis of carbonyl compounds. The carbonylative cyclization of unsaturated aryl iodides can produce indanones and 2-cyclopentenones in good yields. nih.govacs.org A typical catalytic system involves a palladium(II) acetate (B1210297) catalyst, a ligand such as pyridine, and carbon monoxide gas. nih.govacs.org More recent developments have focused on ligandless palladium-catalyzed reductive carbonylation of aryl iodides to afford aromatic aldehydes under ambient conditions, using a reductant like triethylsilane. organic-chemistry.org The development of palladium-catalyzed carbonylative coupling of aryl iodides with alkenylaluminum reagents provides a route to β,γ-unsaturated ketones under mild conditions. nih.gov While direct "fluoro-carbonylation" is not explicitly detailed in the provided results, these carbonylative methods provide a framework for introducing carbonyl functionalities into fluorinated aryl iodides, which can then be subjected to further transformations.

The introduction of trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups into aromatic rings can significantly alter the physicochemical and biological properties of molecules. Copper-catalyzed cross-coupling reactions have emerged as a practical and efficient way to achieve this.

Trifluoromethylation:

A variety of copper-catalyzed methods for the trifluoromethylation of aryl iodides have been developed, often utilizing different trifluoromethyl sources. beilstein-journals.orgnih.gov Early methods employed expensive reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or triethyl(trifluoromethyl)silane (B54436) (TESCF₃). nih.gov The efficiency of these reactions was improved by the addition of diamine ligands, such as 1,10-phenanthroline, which accelerate the catalytic cycle. nih.gov

More economical approaches use trifluoroacetate salts (e.g., sodium or potassium trifluoroacetate) as the CF₃ source via a decarboxylative pathway. beilstein-journals.orgnih.gov Potassium (trifluoromethyl)trimethoxyborate has also been introduced as a stable, easy-to-handle trifluoromethylating agent that works under mild, base-free conditions with a copper(I)/1,10-phenanthroline catalyst. nih.gov

Difluoromethylation:

Copper-catalyzed difluoromethylation of aryl iodides has also been successfully achieved. berkeley.eduacs.orgnih.gov One method involves the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a copper(I) iodide catalyst and cesium fluoride. berkeley.edu This approach is compatible with a range of functional groups. berkeley.edu

Another strategy employs a (difluoromethyl)zinc reagent, which can be generated from difluoroiodomethane (B73695) and zinc. acs.orgnih.gov This copper-catalyzed reaction proceeds efficiently without the need for additional ligands or activators. acs.orgnih.gov Mechanistic studies suggest the formation of a cuprate (B13416276) species, [Cu(CF₂H)₂]⁻, which acts as a reservoir for the active but unstable CuCF₂H intermediate. acs.org For electron-poor aryl iodides, a convenient copper-mediated direct difluoromethylation using TMSCF₂H can be performed at room temperature. rsc.org

Table 3: Copper-Catalyzed Trifluoromethylation and Difluoromethylation of Aryl Iodides

| Transformation | CFₓ Source | Catalyst/Reagents | Key Features |

| Trifluoromethylation | TMSCF₃ | CuI, 1,10-phenanthroline, Lewis acid (e.g., trimethyl borate) acs.org | Lewis acid suppresses decomposition of the trifluoromethyl anion. acs.org |

| Trifluoromethylation | CF₃CO₂Na | CuI, Ag₂O nih.gov | Ligand-free, decarboxylative approach. nih.gov |

| Trifluoromethylation | K[CF₃B(OMe)₃] | Cu(I)/1,10-phenanthroline nih.gov | Stable, crystalline reagent; mild, base-free conditions. nih.gov |

| Difluoromethylation | TMSCF₂H | CuI, CsF berkeley.edu | High yield and good functional group compatibility. berkeley.edu |

| Difluoromethylation | (DMPU)₂Zn(CF₂H)₂ | CuI acs.orgnih.gov | Ligand- and activator-free; proceeds via a cuprate intermediate. acs.orgnih.gov |

Utility of Aryl Iodides in Cross-Coupling Processes (e.g., C-S, C-C, C-N bond formation)

Aryl iodides, such as 1,2,3,4-tetrafluoro-5-iodobenzene, are valuable precursors in a variety of cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. wikipedia.orgsigmaaldrich.com These reactions, often catalyzed by transition metals like palladium, have revolutionized synthetic organic chemistry. The high reactivity of the carbon-iodine bond in aryl iodides makes them excellent substrates for oxidative addition to a low-valent transition metal center, which is a key step in many catalytic cycles. wikipedia.orgyoutube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are widely employed to form new bonds with aryl iodides. sigmaaldrich.comlibretexts.org For instance, the Suzuki-Miyaura coupling utilizes an organoboron reagent to form a new C-C bond, while the Heck reaction couples the aryl iodide with an alkene. youtube.com The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines through the coupling of an aryl halide with an amine. sigmaaldrich.com

The utility of aryl iodides in these transformations is highlighted by their broad functional group tolerance and the relatively mild reaction conditions that can often be employed. The table below summarizes some of the key cross-coupling reactions involving aryl halides.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst |

| Suzuki-Miyaura Coupling | C-C | Organoboron Reagent | Palladium |

| Heck Coupling | C-C | Alkene | Palladium |

| Sonogashira Coupling | C-C | Terminal Alkyne | Palladium/Copper |

| Stille Coupling | C-C | Organotin Reagent | Palladium |

| Negishi Coupling | C-C | Organozinc Reagent | Palladium or Nickel |

| Buchwald-Hartwig Amination | C-N | Amine | Palladium |

| C-S Coupling | C-S | Thiol | Copper or Palladium |

Green Chemistry and Sustainable Synthetic Protocols

Mechanochemistry, which involves chemical transformations induced by mechanical force, has emerged as a sustainable alternative to traditional solvent-based methods. chemistryworld.com This approach can lead to faster reactions, reduced solvent waste, and access to novel chemical reactivities. chemistryworld.comnih.gov In the context of fluorination, mechanochemical methods offer a promising route to introduce fluorine atoms into aromatic systems without the need for hazardous reagents like hydrogen fluoride (HF). chemistryworld.comox.ac.uk

Recent research has demonstrated the potential of ball-milling techniques to activate fluorinating agents and promote the fluorination of various organic substrates. ox.ac.uk For example, a method has been developed to generate fluorochemicals directly from fluorspar (CaF2) through a mechanochemical process, bypassing the production of HF. ox.ac.uk This solid-state approach has shown efficacy in the fluorination of N-heteroaryl halides. rsc.org The development of such solvent-free or low-solvent methods aligns with the principles of green chemistry by minimizing environmental impact. nih.gov

The development of solvent-free and ionic liquid-mediated synthetic protocols represents another significant step towards greener chemical processes. tudelft.nl Solvent-free reactions, as the name suggests, are conducted in the absence of a traditional solvent, which can significantly reduce waste and simplify product purification. tudelft.nl These reactions can often be facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support.

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered attention as environmentally benign reaction media due to their low vapor pressure, thermal stability, and recyclability. researchgate.nethhu.degoogle.com They can serve as both the solvent and, in some cases, a catalyst or promoter for a given reaction. researchgate.net The synthesis of ionic liquid-supported reagents, such as iodosylbenzenes, has been reported, which can act as recyclable oxidizing agents. researchgate.net While the direct synthesis of 1,2,3,4-tetrafluoro-5-iodobenzene in ionic liquids is not extensively documented, the principles of IL-mediated synthesis offer a framework for developing more sustainable routes to this and other fluorinated aryl iodides. The synthesis of various ionic liquids, including those with tetraimidazolium and tetrapyrrolidinium cations, has been achieved, expanding the range of available green solvents. nih.gov

Transition-metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of organic molecules, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials. nih.gov This strategy has been successfully applied to the synthesis of fluorinated molecules, providing direct access to valuable compounds.

The direct introduction of fluorine or fluorine-containing groups into an aromatic ring via C-H activation is an area of active research. Palladium, nickel, and copper are among the transition metals that have been shown to catalyze such transformations. nih.govresearchgate.net These reactions often proceed with high regioselectivity, which is a significant advantage when synthesizing complex molecules. While the direct C-H iodination and subsequent fluorination of a tetrafluorobenzene precursor to yield 1,2,3,4-tetrafluoro-5-iodobenzene is a plausible synthetic route, the development of direct C-H activation/iodination protocols for highly fluorinated arenes remains a challenging yet desirable goal.

Electrosynthetic Routes to Fluorinated Aryl Iodides

Electrosynthesis, which utilizes electricity to drive chemical reactions, offers a clean and often safer alternative to conventional methods that rely on chemical oxidants or reductants. lookchem.com A notable application of this technique in organofluorine chemistry is the electrosynthesis of hypervalent iodobenzene (B50100) difluoride derivatives. lookchem.com These compounds are valuable fluorinating agents, but their traditional synthesis often involves hazardous reagents.

Microflow Reaction Technologies for Aromatic Fluorination

Microflow reaction technology, also known as continuous flow chemistry, has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for challenging reactions like aromatic fluorination. beilstein-journals.orgnih.gov This approach involves conducting chemical reactions in a continuous stream within a network of small-diameter tubes or microreactors. mit.edu The high surface-area-to-volume ratio in these microreactors facilitates superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. mit.eduresearchgate.net These features lead to improved reaction yields, higher selectivity, and enhanced safety, especially when handling hazardous reagents or highly exothermic processes common in fluorination chemistry. beilstein-journals.orgresearchgate.net

The application of microflow systems to aromatic fluorination addresses several key challenges. For instance, the direct fluorination of aromatic rings and nucleophilic aromatic substitution (SNAr) reactions on polyfluoroaromatic compounds can be difficult to control in batch reactors. beilstein-journals.orgbeilstein-journals.org Microreactor technology allows for the safe handling of reactive intermediates and hazardous reagents, such as those used in trifluoromethylation or radiofluorination for Positron Emission Tomography (PET). beilstein-journals.orgnih.gov The ability to rapidly screen reaction conditions and scale up production by "numbering-up" (running multiple reactors in parallel) makes this technology highly efficient for both research and industrial applications. nih.govresearchgate.net

Research into the continuous-flow synthesis of fluorinated compounds has demonstrated the versatility of this technology. For example, photoredox catalysis for the trifluoromethylation of aromatic heterocycles has been successfully implemented in microreactors, resulting in shorter reaction times and milder conditions compared to batch methods. nih.govbeilstein-journals.org Furthermore, integrated microflow systems have been developed that combine reaction, separation, and analysis, for instance, by coupling the reactor output with online benchtop NMR spectroscopy for real-time monitoring. rsc.org

A notable application is the use of packed-bed flow reactors containing reagents like caesium fluoride, which allows for efficient fluorination due to the high surface area of the salt and improved mixing. eurekalert.org This approach has been used for the PFAS-free synthesis of molecules containing the trifluoromethyl group. eurekalert.org While specific examples detailing the microflow synthesis of 1,2,3,4-tetrafluoro-5-iodobenzene are not prevalent in the literature, the principles and methodologies are directly applicable to its synthesis and the functionalization of its polyfluoroaromatic core. The SNAr reaction of polyfluorinated aromatics with various nucleophiles is a well-established transformation that benefits significantly from the precise control offered by microflow systems. mdpi.com

The following tables summarize findings from studies on microflow fluorination and related reactions, illustrating the typical conditions and outcomes.

Table 1: Examples of Microflow Conditions for Aromatic Functionalization

This table presents various functionalization reactions on aromatic compounds performed under continuous flow conditions.

| Substrate | Reagent(s) | Catalyst/Conditions | Residence Time | Product | Yield (%) |

| Substituted o-aminophenols | O₂ | Eosin Y, White LED | 20 min | 2-Aminophenoxazin-3-ones | High purity |

| Aryl Halides (Ar¹X) | n-BuLi, B(OiPr)₃ | - | ~4.7 min | Aryl Boronic Esters | High |

| Aryl Boronic Esters | Aryl Halides (Ar²X) | - | ~4.7 min (>100 °C) | Biaryls | High |

| 4,6-dichloropyrimidine | Aromatic amines | DIPEA, 160 °C | 0.5 mL/min | Mono-substituted pyrimidines | - |

| Mono-substituted pyrimidines | Cyclohexylamine | 200 °C | 0.5 mL/min | Disubstituted pyrimidines | - |

Data sourced from multiple studies on continuous flow synthesis. nih.govnih.gov

Table 2: Microflow Photochemical C-H Arylation

This table details the synthesis of biphenyl (B1667301) derivatives using a continuous flow photoreactor. researchgate.net

| Aryl Diazonium Trifluoroacetate | Arene | Irradiation | System | Outcome |

| Various substituted | Furan | UV-A light (365 nm) | Capillary photoreactor | Successful synthesis of 13 biphenyl derivatives |

| Trifluoromethylated | Furan | - | Integrated with ¹⁹F-NMR benchtop spectrometer | Reliable quantification of products |

This process highlights the use of continuous flow for photochemical applications, generating aryl radicals for C-H arylation without a catalyst. researchgate.net

Mechanistic Insights and Reactivity Pathways of 1,2,3,4 Tetrafluoro 5 Iodobenzene Derivatives

Fundamental Reactivity Patterns of Fluorinated Aryl Iodides

The interplay between the strong electron-withdrawing fluorine atoms and the reactive iodine substituent dictates the characteristic reactivity of polyfluorinated aryl iodides.

Polyfluoroarenes, including 1,2,3,4-tetrafluoro-5-iodobenzene, are highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The high electronegativity of the fluorine atoms renders the aromatic core electron-deficient, making it prone to attack by nucleophiles. mdpi.com In these reactions, a fluoride (B91410) ion is typically eliminated as a leaving group. This process provides a metal-free pathway to synthesize monosubstituted aromatic compounds. nih.govdocumentsdelivered.com

The SNAr reactions on polyfluoroarenes can be used to form various new bonds:

C-C Bonds: Organometallic reagents like organolithium or organomagnesium compounds can react with polyfluoroarenes to replace a fluorine atom. mdpi.com

C-O and C-N Bonds: Nucleophiles such as alcohols and amines readily displace fluoride to form the corresponding aryl ethers and anilines. mdpi.com

C-S Bonds: Thiolates can also participate in SNAr reactions, leading to the formation of aryl sulfides.

Efficient SNAr conditions often involve the use of a mild base in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net For highly activated polyfluoroarenes, it is crucial to establish conditions that prevent multiple substitutions and side reactions. mdpi.com N-heterocyclic carbenes (NHCs) have also been employed to catalyze SNAr reactions between aryl aldehydes and polyfluoroarenes, yielding fluorinated asymmetric aryl ketones under mild, transition-metal-free conditions. tandfonline.com

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates in metal-catalyzed cross-coupling reactions. libretexts.org This reactivity is primarily due to the facility with which the C-I bond undergoes oxidative addition to a low-valent transition metal catalyst, a key step in many catalytic cycles.

Common metal-catalyzed reactions involving aryl iodides include:

Palladium-Catalyzed Cross-Coupling: Aryl iodides are excellent substrates for classic Pd-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. However, in C-N cross-coupling reactions, the iodide byproduct (e.g., NaI) can sometimes inhibit the catalyst. This issue can be overcome by using specific biarylphosphine ligands or solvent systems where the iodide salt is insoluble. nih.govacs.org

Copper-Catalyzed Reactions: Copper-based systems are effective for various transformations. A notable application is the fluorination of aryl iodides using a cationic copper reagent and a fluoride source like AgF, which is proposed to proceed through an aryl copper(III) fluoride intermediate. nih.govacs.org Copper catalysis also enables the reductive cross-coupling of aryl iodides with chlorosilanes to form Csp²–Si bonds. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are also widely used for cross-coupling reactions involving aryl iodides. researchgate.net These reactions often proceed via an oxidative addition of the aryl iodide to a Ni(0) species. researchgate.netacs.org Nickel-catalyzed reductive couplings can forge connections between aryl iodides and various partners, including trifluoromethyl oxirane. acs.org

Table 1: Comparison of Catalytic Systems for Aryl Iodide Functionalization

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Palladium/Biarylphosphine | C-N Cross-Coupling | Overcomes iodide inhibition; efficient for primary and secondary amines. nih.govacs.org |

| Copper(I)/AgF | Aromatic Fluorination | Tolerates a wide range of functional groups (esters, amides, ketones). nih.govacs.org |

| Nickel/Bipyridine | Reductive Cross-Coupling | Enables coupling with challenging partners like epoxides. acs.org |

| Copper/Zn | Silylation | Ligand-free, reductive conditions for coupling with chlorosilanes. nih.gov |

Aryl iodides can be oxidized to form stable hypervalent iodine(III) compounds, such as aryliodine(III) dichlorides [ArICl₂] or difluorides [ArIF₂]. These transformations expand the synthetic utility of the parent aryl iodide.

A common method for this oxidation is the use of an oxidizing agent in the presence of a halogen source. For instance, aryliodine(III) dichlorides can be synthesized from aryl iodides using a combination of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). nih.govnih.gov In this process, H₂O₂ oxidizes HCl to generate molecular chlorine in situ, which then reacts with the aryl iodide. nih.gov The use of fluorinated alcohols like 1,1,1-trifluoroethanol can serve as both the solvent and an activator for the hydrogen peroxide. nih.govnih.gov These aryliodine(III) dihalides are versatile reagents themselves, capable of participating in various transformations, including further halogenations. cardiff.ac.ukrsc.org Similarly, phenyliodine(III) dicarboxylates can react with alkyl iodides to afford esters via oxidative displacement of the iodine.

Halogen Bonding Interactions in Polyfluorinated Iodobenzenes

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, attracts a nucleophilic region (Lewis base) on another molecule. wikipedia.orgacs.org The strength of this interaction generally follows the trend I > Br > Cl > F, making iodine an excellent halogen bond donor. wikipedia.org

The halogen bond is a highly directional interaction that arises from an anisotropic distribution of electron density around the covalently bonded halogen atom. acs.orgnih.gov A region of positive electrostatic potential (the σ-hole) is located on the halogen atom opposite to the covalent bond, while a belt of negative potential surrounds the equator. nih.gov

The interaction is primarily electrostatic in nature, but also involves contributions from charge transfer (from the Lewis base to the σ* antibonding orbital of the C-I bond) and dispersion forces. nih.govnih.gov The strength of the bond is influenced by several factors:

The Halogen Donor: Iodine's high polarizability and large size result in a prominent σ-hole, making it a strong halogen bond donor. mdpi.com

The Lewis Base Acceptor: Electron-rich atoms like nitrogen (in pyridines, amines) and sulfur (in thioureas, sulfides) are effective halogen bond acceptors. nih.govrsc.org

Hybridization: The strength of the halogen bond increases as the s-character of the carbon atom bonded to the iodine increases (sp > sp² > sp³). acs.org

The formation of a halogen bond leads to a characteristic elongation of the C-I bond and can be observed spectroscopically. nih.gov The N···I distances in strong halogen bonds can be significantly shorter than the sum of the van der Waals radii, often around 65-80% of the expected value. rsc.org

Table 2: Representative Halogen Bond Strengths and Geometries

| Donor | Acceptor | Interaction Type | N···I Distance (% of vdW radii) | N···I–C Angle |

|---|---|---|---|---|

| Iodopentafluorobenzene (B1205980) | Pyridine (B92270) | I···N | ~80% (~2.8 Å) | ~180° |

| Molecular Iodine (I₂) | 4-Alkoxyphenylpyridine | I···N | 68% (2.398 Å) | ~177° rsc.org |

| Iodine Monochloride (ICl) | 4-Butoxyphenylpyridine | I···N | 64% (2.276 Å) | ~179° rsc.org |

| Iodine Monobromide (IBr) | 4-Alkoxyphenylpyridine | I···N | 65% (~2.30 Å) | ~178° rsc.org |

The substitution of hydrogen atoms with highly electronegative fluorine atoms on an iodobenzene (B50100) scaffold has a profound impact on the strength of the halogen bond. The electron-withdrawing nature of fluorine enhances the positive character of the σ-hole on the iodine atom, making it a more potent halogen bond donor. nih.govresearchgate.net

Key findings on the influence of fluorination include:

Strength Enhancement: Progressive fluorination of an iodobenzene ring leads to stronger halogen bonds, with interaction energies increasing by up to 100% in perfluorinated systems compared to their non-fluorinated counterparts. nih.govacs.org This can make the halogen bond strength comparable to that of strong hydrogen bonds. acs.org

Positional Effects: The strengthening effect is dependent on the position of the fluorine substituents relative to the iodine atom, with the effect diminishing with distance: ortho > meta > para. nsf.gov

Additivity: The effects of multiple fluorine substitutions are nearly additive. nsf.gov For a compound like 1,2,3,4-tetrafluoro-5-iodobenzene, the cumulative electron-withdrawing effect of the four adjacent fluorine atoms results in a significantly activated iodine atom for halogen bonding. Studies on pentafluoro-iodobenzene show a doubling of interaction strength, illustrating the powerful tuning effect of perfluorination. acs.org

Activation for Reactivity: This enhanced halogen bonding can be harnessed to activate the C-I bond. For instance, the interaction between perfluoroalkyl iodides and bases like tBuONa can promote homolytic cleavage of the C-I bond under mild conditions, enabling novel C-H functionalization reactions. nih.gov

The strategic placement of fluorine atoms, as seen in 1,2,3,4-tetrafluoro-5-iodobenzene, therefore serves as a powerful tool to modulate not only the covalent reactivity of the molecule but also its capacity for forming strong and directional non-covalent interactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1,1-trifluoroethanol |

| 1,2,3,4-Tetrafluoro-5-iodobenzene |

| 1,4-diiodotetrafluorobenzene |

| 3,5-bis-SF₅-iodobenzene |

| 4-Alkoxyphenylpyridine |

| 4-Butoxyphenylpyridine |

| Aryl Bromides |

| Aryl Chlorides |

| Aryl Ethers |

| Aryl Fluorides |

| Aryl Halides |

| Aryl Iodides |

| Aryl Sulfides |

| Aryliodine(III) dichlorides |

| Aryliodine(III) difluorides |

| Biarylphosphine |

| Chlorosilanes |

| Hydrogen Peroxide |

| Iodine Monobromide |

| Iodine Monochloride |

| Iodopentafluorobenzene |

| N,N-dimethylformamide (DMF) |

| N-heterocyclic carbenes (NHCs) |

| Pentafluoro-iodobenzene |

| Phenyliodine(III) dicarboxylates |

| Silver Fluoride (AgF) |

| Sodium Iodide (NaI) |

| t-Butoxide (tBuO⁻) |

Ortho-Effects and Steric Considerations in Halogen Bonding

The reactivity and supramolecular behavior of 1,2,3,4-tetrafluoro-5-iodobenzene are significantly influenced by the electronic and steric effects originating from the fluorine atoms, particularly those in the ortho positions (positions 2 and 4) relative to the iodine atom. The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring has a profound impact on the halogen bonding capabilities of the iodine atom.

Ortho-Effects: The term 'ortho-effect' in this context refers to the collective influence of the ortho-fluorine substituents on the properties of the C-I bond. These fluorine atoms are strongly electron-withdrawing, which enhances the magnitude of the positive electrostatic potential, known as the σ-hole, on the iodine atom. A more positive σ-hole leads to stronger and more directional halogen bonds with Lewis basic atoms. Studies on analogous systems, such as nitro- and pentafluorosulfanyl-substituted iodobenzenes, have confirmed that ortho-substitution is particularly effective at activating the iodine atom for halogen bonding. This effect is attributed to the direct through-bond and through-space electronic withdrawal, making the iodine a better halogen bond donor. Research on various substituted iodobenzenes shows that electron-withdrawing groups favor ortho- and para-iodines to act as halogen bond donors. In the case of 1,2,3,4-tetrafluoro-5-iodobenzene, the two ortho-fluorine atoms significantly increase the electrophilic character of the iodine, making it a potent halogen bond donor for applications in crystal engineering and catalysis.

Steric Considerations: While electronic effects are dominant, steric factors also play a role. The van der Waals radii of halogen atoms are large, making halogen bonds more sensitive to steric hindrance compared to hydrogen bonds. In 1,2,3,4-tetrafluoro-5-iodobenzene, the ortho-fluorine atoms, while not excessively bulky, can create a more sterically defined pocket around the iodine's σ-hole. This can influence the geometry of the resulting halogen-bonded complexes, favoring specific orientations of the halogen bond acceptor. However, the planarity of the benzene (B151609) ring and the linear nature of the C-I bond mean that the σ-hole remains highly accessible, allowing for the formation of strong interactions with a variety of halogen bond acceptors.

The table below summarizes the key effects of ortho-fluorine substitution on halogen bonding.

| Feature | Description | Reference |

| Electronic Effect | The highly electronegative fluorine atoms at the ortho positions (2 and 4) strongly withdraw electron density from the aromatic ring and the C-I bond. | |

| σ-Hole Enhancement | This electron withdrawal significantly increases the positive electrostatic potential (σ-hole) on the outer region of the iodine atom. | |

| Halogen Bond Strength | A more positive σ-hole results in stronger, more directional, and shorter halogen bonds with Lewis bases (halogen bond acceptors). | |

| Steric Influence | The ortho-substituents can create steric hindrance that may influence the approach and orientation of the halogen bond acceptor molecule. |

Reaction Mechanism Elucidation for Transformations Involving 1,2,3,4-Tetrafluoro-5-iodobenzene

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

Transformations involving 1,2,3,4-tetrafluoro-5-iodobenzene, particularly transition metal-catalyzed cross-coupling reactions, are fundamentally governed by a sequence of elementary steps, most notably oxidative addition and reductive elimination. These steps define the catalytic cycle, typically involving a palladium catalyst.

Oxidative Addition: This is often the initial and rate-determining step in a catalytic cycle. A low-valent metal complex, typically Pd(0), reacts with the aryl iodide (Ar-I), in this case, 1,2,3,4-tetrafluoro-5-iodobenzene. The C-I bond is cleaved, and both the aryl group and the iodide add to the metal center. This process increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and its coordination number.

L_nPd(0) + C_6F_4HI \rightarrow L_nPd(II)(C_6F_4H)(I)

The reaction of Pd(0) complexes with iodobenzene can be complex, with potential solvent-assisted pathways or associative mechanisms. The highly electron-deficient nature of the tetrafluorophenyl ring in 1,2,3,

Supramolecular Chemistry and Crystal Engineering with Fluorinated Aryl Iodides

Cooperative Non-Covalent Interactions (Halogen Bonding, Pi-Stacking, Hydrogen Bonding)

The supramolecular chemistry of 1,2,3,4-tetrafluoro-5-iodobenzene derivatives is significantly influenced by a combination of cooperative non-covalent interactions. These weak forces, including halogen bonding, π-stacking, and hydrogen bonding, play a crucial role in determining the solid-state structures and properties of these compounds. The presence of both a highly polarizable iodine atom and electron-withdrawing fluorine atoms on the benzene ring creates a unique electronic environment that facilitates these interactions.

Halogen Bonding:

The iodine atom in 1,2,3,4-tetrafluoro-5-iodobenzene and its derivatives is a potent halogen bond donor. The electron-withdrawing nature of the four fluorine atoms enhances the electrophilic character of the iodine atom's σ-hole, a region of positive electrostatic potential on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This positive region can interact favorably with nucleophilic atoms, such as nitrogen, oxygen, or other halogens, leading to the formation of strong and directional halogen bonds. oup.comrsc.org

The strength of these halogen bonds generally increases with the polarizability of the halogen donor (I > Br > Cl) and the electron-withdrawing capacity of the substituents on the aromatic ring. oup.com Consequently, perfluorinated iodobenzenes are considered ideal halogen bond donors. oup.com In the solid state, these interactions can direct the assembly of molecules into well-defined supramolecular architectures, such as dimers, trimers, and one-dimensional chains. oup.com For instance, the co-crystallization of diiodotetrafluorobenzenes with pyridine derivatives has been shown to form discrete supramolecular assemblies through C–I···N halogen bonds. oup.com

Interactive Data Table: Representative Halogen Bond Geometries

| Donor | Acceptor | Interaction | Distance (Å) | Angle (°) |

| C-I | N (in Pyridine) | C-I···N | ~3.43 | ~170 |

| C-I | O (in N-Oxide) | C-I···O | - | - |

| C-I | π (Arene) | C-I···π | - | - |

| C-I | I | C-I···I | - | - |

Note: Specific distances and angles for 1,2,3,4-tetrafluoro-5-iodobenzene derivatives would require dedicated crystallographic studies. The data presented is representative of similar iodinated perfluorinated aromatic compounds.

Pi-Stacking:

The electron-poor nature of the tetrafluorinated aromatic ring in 1,2,3,4-tetrafluoro-5-iodobenzene derivatives makes it an excellent candidate for π-stacking interactions, particularly with electron-rich aromatic systems. wikipedia.org This type of interaction, often referred to as an arene-perfluoroarene interaction, is driven by complementary electrostatic interactions between the electron-deficient π-system of the fluorinated ring and the electron-rich π-system of another aromatic molecule. wikipedia.org

Hydrogen Bonding:

While the primary focus is often on halogen bonding and π-stacking, hydrogen bonding also plays a role in the structural chemistry of derivatives of 1,2,3,4-tetrafluoro-5-iodobenzene. In derivatives where a hydrogen atom is present on the aromatic ring or in substituents, weak C–H···F hydrogen bonds can form. nih.govresearchgate.net The fluorine atoms on the perfluorinated ring can act as weak hydrogen bond acceptors. nih.gov

For example, in the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, a derivative synthesized from 1,2,3,4-tetrafluoro-5-iodobenzene, both intramolecular and intermolecular C–H···F hydrogen bonds are observed. nih.govresearchgate.net These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice. nih.gov

Interactive Data Table: Observed C–H···F Hydrogen Bond Parameters in a Derivative

| Interaction Type | H···F Distance (Å) | C–H···F Angle (°) |

| Intramolecular | 2.270 - 2.363 | 158.3 - 166.8 |

| Intermolecular | 2.500 - 2.597 | - |

Source: Data derived from the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene. researchgate.net

The interplay of these non-covalent interactions provides a powerful tool for the rational design and construction of novel supramolecular assemblies with tailored properties. By understanding and controlling these interactions, it is possible to engineer materials with specific electronic, optical, or host-guest properties.

Advanced Spectroscopic and Computational Characterization of 1,2,3,4 Tetrafluoro 5 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the analysis of 1,2,3,4-tetrafluoro-5-iodobenzene, providing unparalleled insights into its fluorine, proton, and carbon environments.

¹⁹F NMR for Fluorinated Species Tracking and Quantification

Given the presence of four fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for studying 1,2,3,4-tetrafluoro-5-iodobenzene. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection. wikipedia.orgazom.com This high sensitivity allows for the tracking and quantification of fluorinated species even at low concentrations. nih.gov The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and facilitates the identification of individual fluorine environments within a molecule. wikipedia.org

In the context of 1,2,3,4-tetrafluoro-5-iodobenzene, each of the four fluorine atoms resides in a distinct chemical environment, leading to a complex yet informative ¹⁹F NMR spectrum. The observed chemical shifts and coupling constants (J-couplings) between the fluorine nuclei provide a unique fingerprint for the molecule. These parameters are sensitive to the electronic environment, and thus can be used to monitor changes in the molecule during chemical reactions. For instance, the coordination of the iodine atom to other species can induce changes in the ¹⁹F chemical shifts, providing evidence for interactions like halogen bonding.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Aromatic Compounds

| Compound | Solvent | Chemical Shift (ppm) |

| 5-Bromo-1,2,3-trifluorobenzene | Not Specified | ~ -133 (F1, F3), -162 (F2) azom.com |

| 1-Bromo-2,4,5-trifluorobenzene | Not Specified | Three distinct resonances azom.com |

| Trifluorotoluene | Not Specified | Single peak azom.com |

This table provides illustrative data for similar compounds to demonstrate the principles of ¹⁹F NMR. Specific data for 1,2,3,4-tetrafluoro-5-iodobenzene would be dependent on experimental conditions.

¹H and ¹³C NMR for Structural Elucidation and Mechanistic Probes

While ¹⁹F NMR is paramount, ¹H and ¹³C NMR spectroscopy provide complementary and crucial information for the complete structural elucidation of 1,2,3,4-tetrafluoro-5-iodobenzene and its derivatives. bas.bg The ¹H NMR spectrum of 1,2,3,4-tetrafluoro-5-iodobenzene is relatively simple, showing a single resonance for the lone proton on the aromatic ring. However, the chemical shift and coupling to the adjacent fluorine atoms are diagnostic.

¹³C NMR spectroscopy, though sometimes complicated by C-F coupling which can lead to complex splitting patterns and lower signal intensity, is invaluable for confirming the carbon skeleton of the molecule. rsc.org Each of the six carbon atoms in the benzene (B151609) ring is unique and, in principle, gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached substituents (fluorine and iodine), providing further confirmation of the substitution pattern. In mechanistic studies, changes in the ¹³C NMR spectra can be used to track the fate of the carbon framework during a reaction.

Table 2: Illustrative ¹H and ¹³C NMR Data for Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

| 1-Fluoro-2-iodobenzene | ¹H | CDCl₃ | 7.71, 7.28, 7.03, 6.87 chemicalbook.com |

| Iodobenzene (B50100) | ¹H | CDCl₃ | 7.67, 7.30, 7.05 chemicalbook.com |

| 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | ¹³C | DMSO-d6 | 72.16, 157.52, 173.56 bas.bg |

This table presents data for structurally related compounds to highlight the application of ¹H and ¹³C NMR. The specific shifts for 1,2,3,4-tetrafluoro-5-iodobenzene would need to be experimentally determined.

NMR Titration Experiments for Halogen Bonding Studies

The iodine atom in 1,2,3,4-tetrafluoro-5-iodobenzene can act as a halogen bond donor. NMR titration is a powerful technique to study these non-covalent interactions in solution. nih.gov By systematically adding a halogen bond acceptor to a solution of 1,2,3,4-tetrafluoro-5-iodobenzene and monitoring the changes in the NMR spectra (¹H, ¹⁹F, or ¹³C), one can determine the binding affinity and stoichiometry of the interaction. nih.govnih.gov

During a titration, the chemical shifts of the nuclei at or near the interaction site will change as the equilibrium between the free and bound states shifts. nih.gov For example, the chemical shift of the proton on the aromatic ring of 1,2,3,4-tetrafluoro-5-iodobenzene would be expected to shift upon formation of a halogen bond. Similarly, the ¹⁹F NMR signals can be sensitive to the formation of such bonds. By fitting the observed chemical shift changes to a binding isotherm, one can extract thermodynamic parameters for the halogen bonding interaction.

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is an essential analytical tool for the characterization of 1,2,3,4-tetrafluoro-5-iodobenzene, providing information on its molecular weight and fragmentation patterns, which aids in its identification and the analysis of reaction mixtures.

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of 1,2,3,4-tetrafluoro-5-iodobenzene and its reaction products. nih.govnih.gov The precise mass-to-charge ratio (m/z) obtained from HRMS allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is particularly important when dealing with unknown products in a reaction mixture, as it can help to distinguish between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides additional structural information. The way in which the molecule breaks apart upon ionization can reveal details about its connectivity and the relative strengths of its chemical bonds. For 1,2,3,4-tetrafluoro-5-iodobenzene, common fragmentation pathways would likely involve the loss of the iodine atom or fluorine atoms.

GC-MS and LC-MS for Reaction Mixture Analysis and Fluorine Tracking

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques used to separate and identify the components of complex mixtures. thermofisher.comnih.govnih.govyonsei.ac.kr These methods are invaluable for monitoring the progress of reactions involving 1,2,3,4-tetrafluoro-5-iodobenzene and for identifying intermediates and byproducts.

In GC-MS, the components of a volatile sample are separated in a gas chromatograph before being introduced into the mass spectrometer for detection. thermofisher.comyonsei.ac.kr This technique is well-suited for the analysis of relatively non-polar and thermally stable compounds. LC-MS, on the other hand, separates components in a liquid phase, making it suitable for a wider range of compounds, including those that are less volatile or thermally labile. nih.govnih.gov

Both GC-MS and LC-MS can be used to track the incorporation and fate of the tetrafluorinated phenyl group in a reaction. By monitoring the mass spectra for the characteristic isotopic pattern of the fluorinated fragment, researchers can follow the course of a reaction and identify the products containing this moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. While a specific, publicly available crystal structure for 1,2,3,4-tetrafluoro-5-iodobenzene is not extensively documented, analysis of closely related polyfluorinated iodobenzenes provides a robust framework for understanding its expected solid-state behavior.

In the solid state, molecules of 1,2,3,4-tetrafluoro-5-iodobenzene are expected to arrange themselves in a crystal lattice stabilized by a variety of intermolecular interactions. The electron-withdrawing nature of the four fluorine atoms renders the aromatic ring electron-deficient and enhances the electrophilic character of the iodine atom's σ-hole. This electronic modulation makes the iodine atom a potent halogen bond donor.

The primary intermolecular interactions anticipated in the crystal structure include:

Halogen Bonding (I···F/O/N): The most significant directional interaction is predicted to be the halogen bond, where the electropositive region on the iodine atom interacts with an electronegative atom (like fluorine from a neighboring molecule or another Lewis basic site). This interaction is highly directional and plays a critical role in the self-assembly of such molecules.

C-H···F Interactions: Weak hydrogen bonds involving the single aromatic proton and a fluorine atom on an adjacent molecule can also influence the crystal packing.

In co-crystals with Lewis bases, 1,2,3,4-tetrafluoro-5-iodobenzene would act as a strong halogen-bond donor. For example, in structures of related diiodotetrafluorobenzenes with pyrimidine (B1678525) derivatives, C—I⋯N halogen bonds are the primary synthons that guide the supramolecular assembly, forming chains and layers. iucr.org Similarly, C—I⋯π interactions are also observed, where the iodine atom interacts with the π-system of an alkyne or another aromatic ring. iucr.org The crystal packing is a result of the interplay between these varied, and sometimes competing, non-covalent forces.

The precise molecular geometry of 1,2,3,4-tetrafluoro-5-iodobenzene can be determined from its crystalline structure. While specific experimental data is pending, theoretical calculations and data from analogous structures provide reliable estimates for its key geometric parameters. The benzene ring is expected to be nearly planar. The substitution pattern, however, may induce slight distortions from ideal hexagonal symmetry.

The key structural parameters are the bond lengths between the constituent atoms, the angles between these bonds, and the dihedral angles that define the molecule's three-dimensional shape.

Table 1: Predicted Molecular Geometry Parameters for 1,2,3,4-Tetrafluoro-5-iodobenzene (Note: These values are based on DFT calculations and data from analogous structures, as a specific crystal structure is not publicly available.)

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C–I | ~2.08 - 2.10 Å | The length of the covalent bond between a carbon atom of the benzene ring and the iodine atom. |

| C–F | ~1.33 - 1.35 Å | The average length of the covalent bonds between the carbon and fluorine atoms. |

| C–C (aromatic) | ~1.38 - 1.40 Å | The average length of the carbon-carbon bonds within the aromatic ring. |

| C–H | ~1.08 Å | The length of the covalent bond between the carbon and hydrogen atoms. |

| Bond Angles | ||

| C–C–I | ~120° | The angle formed by two adjacent carbon atoms and the iodine atom. |

| C–C–F | ~120° | The average angle formed by two adjacent carbon atoms and a fluorine atom. |

| F–C–C–F (dihedral) | ~0° | The dihedral angle indicating the planarity of the substituted benzene ring. |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental data, offering deep insights into the molecule's electronic properties and interaction capabilities.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2,3,4-tetrafluoro-5-iodobenzene, DFT calculations, often using functionals like B3LYP with basis sets such as LANL2DZ, can determine optimized molecular geometry, vibrational frequencies, and electronic properties. scirp.org

DFT calculations are crucial for understanding the molecule's reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals key information. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Table 2: Calculated Electronic Properties of 1,2,3,4-Tetrafluoro-5-iodobenzene via DFT

| Property | Description | Predicted Outcome |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized primarily on the iodine and the π-system of the ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Primarily a σ* anti-bonding orbital located along the C–I bond axis. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates molecular stability. | A relatively large gap suggests high kinetic stability. |

| Reaction Energetics | Calculation of transition state energies and reaction pathways. | Provides quantitative data on the feasibility and mechanisms of reactions involving the C-I bond. |

These calculations confirm that the C-I bond is the most probable site for nucleophilic attack and the key participant in halogen bonding.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict how molecules will interact, particularly identifying sites for electrophilic and nucleophilic attack. For halogenated compounds, the MEP surface is instrumental in characterizing the σ-hole on the halogen atom.

The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom (in this case, iodine) along the axis of the C–I bond. This positive region (Vs,max) arises from the anisotropic distribution of electron density around the iodine atom. The presence of four strongly electron-withdrawing fluorine atoms significantly increases the magnitude of this positive potential, making the iodine in 1,2,3,4-tetrafluoro-5-iodobenzene a very effective halogen bond donor. The Vs,max value for iodopentafluorobenzene (B1205980) is a strong indicator, and the value for 1,2,3,4-tetrafluoro-5-iodobenzene is expected to be comparably high, signifying its capacity for strong, directional halogen bonds. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method that calculates the total interaction energy between two molecules directly, avoiding issues like basis set superposition error (BSSE). wikipedia.org Crucially, SAPT decomposes the total interaction energy into physically meaningful components, providing a detailed understanding of the nature of the non-covalent bond. researchgate.netq-chem.com

The primary components of the SAPT decomposition are:

Electrostatics (Eelst): The classical Coulombic interaction between the static charge distributions of the two molecules.

Exchange (Eexch): The short-range Pauli repulsion arising from the requirement that the wavefunction of the complex be antisymmetric with respect to electron exchange.

Induction (Eind): The stabilizing interaction arising from the polarization of one molecule by the static electric field of the other.

Dispersion (Edisp): The attractive interaction arising from correlated fluctuations in the electron clouds of the interacting molecules (van der Waals forces).

Table 3: Illustrative SAPT0 Energy Decomposition for a Halogen-Bonded Complex of 1,2,3,4-Tetrafluoro-5-iodobenzene with a Lewis Base (e.g., Pyrimidine)

| Energy Component | Typical Contribution (kcal/mol) | Physical Interpretation |

| Electrostatics (Eelst) | -4.0 to -6.0 | Strong attraction due to the interaction between the positive σ-hole on iodine and the negative lone pair of the Lewis base. |

| Exchange (Eexch) | +6.0 to +8.0 | Strong Pauli repulsion at close contact distances. |

| Induction (Eind) | -1.5 to -2.5 | Stabilization from mutual polarization of the electron clouds. |

| Dispersion (Edisp) | -2.0 to -3.0 | Significant contribution from correlated electron movement. |

| Total SAPT0 Energy | -1.5 to -3.5 | Net stabilizing interaction energy of the halogen bond. |

This decomposition would quantitatively confirm that the stability of halogen bonds formed by 1,2,3,4-tetrafluoro-5-iodobenzene is a result of a delicate balance between strong electrostatic attraction and exchange repulsion, with significant contributions from induction and dispersion.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

While specific crystallographic data and a corresponding Hirshfeld surface analysis for 1,2,3,4-tetrafluoro-5-iodobenzene are not available in the reviewed literature, the analysis of closely related halogenated benzene derivatives provides significant insight into the expected intermolecular contacts. nih.govnih.gov For a molecule with the structure of 1,2,3,4-tetrafluoro-5-iodobenzene, the primary interactions governing its solid-state architecture would be a combination of halogen bonding and other weaker contacts. The presence of highly polarizable iodine and electronegative fluorine atoms creates distinct regions of positive and negative electrostatic potential on the molecular surface, which in turn direct the intermolecular associations. nih.gov

The key intermolecular contacts expected for 1,2,3,4-tetrafluoro-5-iodobenzene are detailed in the table below. The quantification of these contacts is based on analyses of similar fluorinated and iodinated benzene compounds, where halogen-halogen and halogen-hydrogen interactions are shown to be significant contributors to the crystal packing. nih.govacs.org

Table 1: Expected Intermolecular Contacts for 1,2,3,4-Tetrafluoro-5-iodobenzene and Their Qualitative Contributions Based on Hirshfeld Surface Analysis of Analogous Compounds

| Intermolecular Contact Type | Description and Significance |

| I···F Halogen Bonds | These are expected to be significant interactions, driven by the electrophilic region (σ-hole) on the iodine atom and the nucleophilic fluorine atoms of a neighboring molecule. The directionality of these bonds plays a crucial role in the supramolecular assembly. |

| I···I Halogen Bonds | Depending on the packing motif, type II I···I contacts could form, where the positive σ-hole of one iodine atom interacts with the negative equatorial belt of another. These interactions are common in iodo-substituted aromatic compounds. |

| F···F Contacts | While often considered repulsive, specific F···F contacts can be attractive and contribute to the stability of the crystal lattice, primarily through dispersion forces. Their contribution is typically a significant percentage in highly fluorinated compounds. |

| C–H···F Hydrogen Bonds | The single hydrogen atom on the aromatic ring can act as a hydrogen bond donor to a fluorine atom on an adjacent molecule. These weak hydrogen bonds are frequently observed in the crystal structures of fluorinated organic molecules. |

| π···π Stacking | Interactions between the electron-rich π-systems of the aromatic rings can contribute to crystal cohesion. The fluorine substituents can modulate the quadrupole moment of the ring, influencing the geometry and strength of these stacking interactions. |

| Other van der Waals Forces | This category includes non-specific contacts such as H···H, C···H, and C···C interactions, which collectively make up a substantial portion of the Hirshfeld surface area and contribute to the overall packing efficiency. mdpi.com |

The relative importance of these interactions is a delicate balance between electrostatic and dispersion forces. nih.gov For instance, the competition between strong I···F halogen bonds and weaker, but more numerous, C–H···F or F···F contacts will ultimately determine the final crystal structure. nih.gov The CrystalExplorer software is commonly used to perform these calculations, generating decorated Hirshfeld surfaces and fingerprint plots that allow for the quantitative breakdown of these interaction percentages once a crystal structure is determined experimentally. iucr.orgiucr.org

Research Applications of 1,2,3,4 Tetrafluoro 5 Iodobenzene in Advanced Materials and Chemical Synthesis

Integration into Functional Organic Materials

The strategic incorporation of 1,2,3,4-tetrafluoro-5-iodobenzene into organic materials can impart desirable properties, such as controlled self-assembly, responsiveness to external stimuli, and enhanced thermal or chemical stability.

While direct studies detailing the use of 1,2,3,4-tetrafluoro-5-iodobenzene in liquid crystal formulations are not extensively documented, its structural motifs are highly relevant to the design of liquid crystalline materials. The principles of halogen bonding are central to this application. Halogen-bonded liquid crystals are formed through the interaction between a halogen bond donor (in this case, the iodine atom) and a halogen bond acceptor. The highly fluorinated ring in 1,2,3,4-tetrafluoro-5-iodobenzene enhances the electrophilic character of the iodine atom, making it a potent halogen bond donor. This directed and tunable interaction can be exploited to induce and stabilize liquid crystalline phases. The self-assembly of such molecules can lead to the formation of ordered structures, a prerequisite for liquid crystalline behavior.

The capacity of 1,2,3,4-tetrafluoro-5-iodobenzene to form strong and directional halogen bonds is a key feature in the design of "smart" materials that respond to environmental changes. sigmaaldrich.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net The strength of this bond can be finely tuned by the chemical environment of the halogen. The presence of multiple fluorine atoms on the benzene (B151609) ring significantly increases the positive electrostatic potential on the iodine atom, making it a strong halogen bond donor. cas.org This property allows for the programmed self-assembly of molecules into larger, ordered supramolecular structures. nih.gov These structures can be designed to be responsive to stimuli such as temperature, light, or the presence of specific analytes, forming the basis for sensors, molecular switches, and other functional materials. sigmaaldrich.com The hydrophobicity imparted by the fluorinated ring is an additional feature that can be exploited in the design of materials for specific environments. researchgate.net

The reactivity of the carbon-iodine bond in 1,2,3,4-tetrafluoro-5-iodobenzene makes it a valuable monomer or functionalizing agent in polymer chemistry. A notable example of a related compound's application is the synthesis of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV), a conjugated polymer. google.com This synthesis was achieved through a Stille cross-coupling reaction, demonstrating the utility of tetrafluoro-iodinated aromatics in creating highly fluorinated polymeric structures. google.com Such polymers are of interest for their potential applications in electronics and photonics, owing to their unique optical and electronic properties.

Furthermore, the principles of iodine transfer polymerization (ITP) offer another avenue for the inclusion of such fluorinated moieties into polymers. In ITP, perfluoroalkyl iodides can act as chain transfer agents to control the polymerization process. core.ac.uk While not a direct polymerization of 1,2,3,4-tetrafluoro-5-iodobenzene itself, this highlights the broader role of iodinated fluorocarbons in macromolecular synthesis. The incorporation of highly fluorinated groups can significantly alter the properties of the resulting polymers, leading to materials with low surface energy, high thermal stability, and chemical resistance. researchgate.net

Table 1: Polymerization applications of related tetrafluoro-iodobenzene compounds

| Polymer | Synthetic Method | Precursor | Key Properties/Applications |

| Poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV) | Stille cross-coupling | 1,4-Diiodo-2,3,5,6-tetrafluorobenzene | Potential for use in electronics and photonics |

Synthetic Building Block in Complex Molecular Architectures

The dual functionality of 1,2,3,4-tetrafluoro-5-iodobenzene, with its reactive C-I bond and fluorinated ring, makes it a versatile scaffold for the synthesis of complex organic molecules.

Fluorine-containing heterocycles are of significant interest in medicinal chemistry and agrochemicals due to the often-beneficial effects of fluorine on biological activity. While specific examples starting from 1,2,3,4-tetrafluoro-5-iodobenzene are not prevalent in the literature, its structure is amenable to the synthesis of such compounds. The C-I bond can be readily transformed through various coupling reactions to introduce different substituents, which can then participate in cyclization reactions to form heterocyclic rings. For instance, the iodine can be displaced by a nucleophile, or undergo coupling with a suitably functionalized partner, setting the stage for subsequent intramolecular reactions to build the heterocyclic core. The fluorine atoms on the ring can influence the regioselectivity of these reactions and modulate the properties of the final products. General methods for the synthesis of fluorinated heterocycles often rely on fluorinated building blocks, a role for which 1,2,3,4-tetrafluoro-5-iodobenzene is well-suited. digitellinc.comepa.gov

1,2,3,4-Tetrafluoro-5-iodobenzene serves as an excellent platform for generating molecular diversity in organic synthesis. The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the iodo-aromatic with a boronic acid or ester. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions. This enables the straightforward introduction of a wide variety of aryl or vinyl substituents at the 5-position of the tetrafluorobenzene ring. The electron-withdrawing nature of the fluorine atoms can further enhance the reactivity of the C-I bond towards oxidative addition to the palladium catalyst.

Sonogashira Coupling: This reaction involves the coupling of the iodo-aromatic with a terminal alkyne. It provides a powerful method for the synthesis of arylalkynes, which are important intermediates in the synthesis of more complex molecules and functional materials. The reactivity of iodoarenes in Sonogashira coupling is generally high, ensuring good yields and broad substrate scope.

Table 2: Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Boronic acid/ester | C-C (sp2-sp2) | Mild conditions, broad functional group tolerance |

| Sonogashira Coupling | Terminal alkyne | C-C (sp2-sp) | Synthesis of arylalkynes, copper co-catalyst often used |

The ability to selectively functionalize the 5-position of the tetrafluorophenyl ring through these and other coupling reactions, while leaving the fluorine atoms intact, allows for the systematic modification of the molecule's properties. This makes 1,2,3,4-tetrafluoro-5-iodobenzene a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.

Catalytic Roles and Reagent Development

While not a catalyst in the traditional sense for mainstream cross-coupling reactions, 1,2,3,4-tetrafluoro-5-iodobenzene serves as a critical precursor for creating highly reactive chemical species that are instrumental in modern organic synthesis.

Extensive research into the catalytic applications of various organoiodine compounds has been a focus of synthetic chemistry. Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful methods for forming carbon-carbon bonds, typically employing palladium catalysts. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org While aryl halides, including iodobenzenes, are common substrates in these reactions, the direct catalytic role of 1,2,3,4-tetrafluoro-5-iodobenzene itself in these transformations is not prominently documented in scientific literature. The primary role of such iodoarenes in these catalytic cycles is typically that of a substrate rather than a catalyst. thieme-connect.delibretexts.orgnih.gov

A significant application of 1,2,3,4-tetrafluoro-5-iodobenzene is its use as a starting material for the synthesis of hypervalent iodine(III) reagents. nih.govarkat-usa.org These reagents are prized in organic synthesis for their oxidizing capabilities and their ability to facilitate a wide range of chemical transformations in a mild and selective manner. nih.govarkat-usa.org

The synthesis of hypervalent iodine(III) compounds generally involves the oxidation of an iodoarene. organic-chemistry.org For instance, iodoarenes can be oxidized to form (diacetoxyiodo)arenes, which are versatile precursors to other organo-λ³-iodanes like iodosylbenzene and iodonium (B1229267) ylides. organic-chemistry.org The presence of electron-withdrawing fluorine atoms in 1,2,3,4-tetrafluoro-5-iodobenzene influences the properties of the resulting hypervalent iodine species, making them potentially more reactive or selective.

Several methods exist for the preparation of hypervalent iodine(III) compounds from iodoarenes, including:

Oxidation with peracetic acid in acetic acid to yield [bis(acyloxy)iodo]arenes. arkat-usa.org

Treatment with m-chloroperoxybenzoic acid (mCPBA) in acetic acid, which is particularly effective for iodoarenes bearing electron-withdrawing groups.

The use of Oxone in trifluoroacetic acid for a convenient room-temperature synthesis of [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org The oxidation of perfluoroalkyl iodides can lead to stable [hydroxy(tosyloxy)iodo]perfluoroalkanes. organic-chemistry.org

The resulting polyfluorinated hypervalent iodine reagents can then be used in various synthetic applications, including fluorinations, chlorinations, and oxidative functionalizations of carbonyl compounds. arkat-usa.orgresearchgate.net

Table 1: Selected Methods for the Synthesis of Hypervalent Iodine(III) Reagents from Iodoarenes

| Oxidizing Agent(s) | Solvent(s) | Type of Hypervalent Iodine Reagent Formed | Reference |

| Peracetic acid | Acetic acid | [Bis(acyloxy)iodo]arenes | arkat-usa.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Acetic acid | [(Diacetoxy)iodo]arenes | |

| Oxone | Trifluoroacetic acid | [Bis(trifluoroacetoxy)iodo]arenes | organic-chemistry.org |

| Sodium hypochlorite (B82951) pentahydrate | Not specified | (Diacetoxyiodo)arenes | organic-chemistry.org |

This table is representative and not exhaustive of all synthetic methods.

Applications in Isotope Labeling Methodologies for Research Tracers

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on the development of radiolabeled tracer molecules to visualize and study biological processes in vivo. nih.gov Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics. researchgate.net 1,2,3,4-Tetrafluoro-5-iodobenzene and its derivatives have emerged as important precursors in the synthesis of ¹⁸F-labeled PET tracers. nih.gov